1-(5-Chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyridyl group substituted with a chlorine atom, a phenylethyl group, and a dihydropyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the pyrrole ring.
Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives with different degrees of saturation.
Substitution: The chlorine atom on the pyridyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
1-(5-chloro-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:
1-(2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione: Similar structure but lacks the chlorine substitution on the pyridyl group.
1-(5-bromo-2-pyridyl)-3-(1-phenylethyl)dihydro-1H-pyrrole-2,5-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-chloro-2-pyridyl)-3-(1-methyl)dihydro-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of a phenylethyl group.
Properties
Molecular Formula |
C17H15ClN2O2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-11(12-5-3-2-4-6-12)14-9-16(21)20(17(14)22)15-8-7-13(18)10-19-15/h2-8,10-11,14H,9H2,1H3 |
InChI Key |
ZSLFTWJRUNIOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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